4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid (4-CPA) is an organic compound belonging to the phenylbenzoic acid family. It is a white, crystalline solid with a molecular weight of 304.49 g/mol and a molecular formula of C13H8ClF3O2. 4-CPA is a widely used reagent in organic synthesis and has a wide range of applications in the field of scientific research.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% also appears to act as an inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes and glutathione S-transferase enzymes. In addition, 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been shown to reduce the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is its high purity (95%) and its low cost. 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is also easy to use and can be stored at room temperature. However, 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is not suitable for use in cell culture experiments, as it is not water soluble. In addition, 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% can be toxic if ingested and should be handled with care.
Future Directions
There are a number of potential future directions for research involving 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95%. These include further exploration of its potential as an inhibitor of cytochrome P450 enzymes and glutathione S-transferase enzymes, as well as its potential as an inhibitor of acetylcholinesterase. In addition, further research could be conducted into the potential toxicity of 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95%, as well as its potential use in cell culture experiments. Finally, further research could be conducted into the potential applications of 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% in the field of drug discovery and development, medicinal chemistry, biochemistry, and chemical biology.
Synthesis Methods
4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 2-trifluoromethylphenol with chloroacetyl chloride, the reaction of 2-trifluoromethylphenol with chloroacetic anhydride, and the reaction of 2-trifluoromethylbenzoic acid with thionyl chloride. The most common method is the reaction of 2-trifluoromethylphenol with chloroacetyl chloride, which yields 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% in a 95% yield.
Scientific Research Applications
4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been used in many areas of scientific research, such as drug discovery and development, medicinal chemistry, biochemistry, and chemical biology. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has also been used in the synthesis of fluorinated compounds, such as fluoroquinolones, which are used as antibiotics. In addition, 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of fluorinated polymers, which are used in the manufacture of optical fibers, semiconductors, and other electronic materials.
Properties
IUPAC Name |
4-chloro-2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-8-5-6-10(13(19)20)11(7-8)9-3-1-2-4-12(9)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFHKWPTZJSELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691132 |
Source
|
Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261636-97-8 |
Source
|
Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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